4-Bromo-2-isopropoxyphenol

Descripción general

Descripción

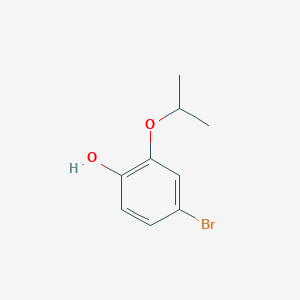

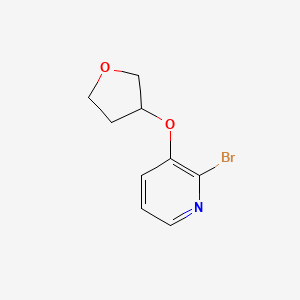

“4-Bromo-2-isopropoxyphenol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known as triclosan, an antimicrobial agent.

Synthesis Analysis

The synthesis of compounds related to “4-Bromo-2-isopropoxyphenol” involves various methods. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene . The synthesis of profenofos, an organophosphate insecticide, involves reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxyphenol” can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 231.09 g/mol. The structure of related compounds, such as 4-bromo-2-isopropylphenol, has been established using spectroscopic techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-isopropoxyphenol” include a molecular weight of 231.09 g/mol. The compound is also known as triclosan, an antimicrobial agent.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Bromophenols, including compounds structurally related to 4-Bromo-2-isopropoxyphenol, have been studied for their antioxidant capabilities. For instance, bromophenols isolated from the red algae Vertebrata lanosa exhibited significant antioxidant activity, as demonstrated through various assays such as Oxygen Radical Absorbance Capacity (ORAC), Cellular Antioxidant Activity (CAA), and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA). These findings suggest that bromophenols could have potential applications in protecting cells from oxidative damage (Olsen et al., 2013).

Anticancer Activities

Research has also explored the anticancer properties of novel bromophenol derivatives. For example, a study on a novel bromophenol derivative containing indolin-2-one moiety, BOS-102, showed promising anticancer activities against human lung cancer cell lines. It was found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway, suggesting a potential avenue for anticancer drug development (Guo et al., 2018).

Spectroscopic and Structural Analysis

Bromophenols have been subjects of spectroscopic and structural analysis to understand their chemical properties better. A study focused on the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, utilizing spectroscopic techniques and density functional theory (DFT) for characterizing its structure and investigating its chemical activity, electrophilicity, and potential for nonlinear optical (NLO) applications. Such detailed analyses contribute to the broader understanding of bromophenols' chemical behavior and potential industrial applications (Demircioğlu et al., 2019).

Environmental Chemistry

In the context of environmental chemistry, bromophenols have been studied for their degradation mechanisms and the formation of by-products during water treatment processes. The oxidation kinetics of bromophenols like 2,4-bromophenol by UV/persulfate and the subsequent formation of bromate and brominated polymeric products were investigated to understand their environmental fate and impact. These studies are crucial for assessing the risks associated with bromophenols in aquatic environments and developing safer water treatment methods (Luo et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.

Mode of Action

For instance, Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Biochemical Pathways

Based on its structural similarity to profenofos, it may affect the cholinergic system by inhibiting the acetylcholinesterase enzyme . This inhibition could disrupt the normal function of the nervous system, leading to a variety of neurological effects.

Result of Action

Based on the known effects of similar compounds, it may lead to continuous stimulation of neurons due to the accumulation of acetylcholine in the synaptic cleft . This could result in a variety of neurological effects, including tremors, convulsions, and potentially respiratory failure .

Propiedades

IUPAC Name |

4-bromo-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYQPKNGGAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropoxyphenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)